molecular formula C17H24BrNO3 B1325051 tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate CAS No. 930111-10-7

tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate

Cat. No.: B1325051
CAS No.: 930111-10-7
M. Wt: 370.3 g/mol
InChI Key: HGSFDBSIEHXEQD-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis and characterization of tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate emerged prominently in the early 21st century as part of efforts to expand the toolkit of functionalized piperidine derivatives for drug discovery. Piperidine scaffolds gained attention due to their prevalence in bioactive molecules, with this compound first reported in patent literature around 2010 as an intermediate in protease inhibitor synthesis. Its development coincided with advancements in protecting group strategies, particularly the widespread adoption of tert-butoxycarbonyl (Boc) groups for amine protection in peptide synthesis. Early synthetic routes focused on coupling 4-bromobenzyl alcohol with Boc-protected piperidine derivatives, optimized through nucleophilic substitution reactions under mild basic conditions.

The compound’s structural complexity—featuring a brominated aromatic ring, ether linkage, and Boc-protected piperidine—reflects the growing demand for modular building blocks in combinatorial chemistry. By 2015, it became commercially available through major suppliers like Thermo Scientific and Santa Cruz Biotechnology, cementing its role in medicinal chemistry workflows.

Significance in Organic and Medicinal Chemistry

This compound serves as a versatile intermediate in synthesizing pharmacologically active compounds. Key applications include:

  • Protease Inhibitors : The bromobenzyloxy group facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation critical for targeting enzyme active sites.
  • Antimicrobial Agents : Piperidine derivatives exhibit β-lactamase inhibitory activity, enhancing antibiotic efficacy against resistant strains.
  • Kinase Inhibitors : The Boc group allows selective deprotection during multi-step syntheses of kinase-targeting molecules, as demonstrated in recent DHFR (dihydrofolate reductase) inhibitor studies.

Its structural motif aligns with trends in fragment-based drug design, where modular components are assembled to optimize binding affinity and pharmacokinetic properties. For example, the 4-bromobenzyloxy moiety provides a handle for introducing fluorophores or biotin tags in proteomics studies.

Nomenclature and Classification

IUPAC Name

tert-Butyl 4-[(4-bromophenyl)methoxy]piperidine-1-carboxylate.

Classification

  • Chemical Family : Piperidine carboxylate esters.
  • Functional Groups :
    • tert-Butoxycarbonyl (Boc) protecting group.
    • 4-Bromobenzyl ether.
  • Molecular Formula : C₁₇H₂₄BrNO₃.
  • Molecular Weight : 370.287 g/mol.

Structural Features

Feature Role
Boc group Protects the piperidine nitrogen, enabling selective reactions at other sites.
4-Bromobenzyloxy Provides electrophilic aromatic substitution sites for functionalization.
Piperidine ring Confers conformational rigidity, influencing target binding.

Research Objectives and Scope

This article addresses:

  • Synthetic Optimization : Evaluating routes for scalable production, including Boc protection/deprotection kinetics.
  • Reactivity Profiling : Characterizing cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) enabled by the bromine substituent.
  • Biological Relevance : Assessing its utility in constructing inhibitors for enzymes like DHFR and β-lactamase.
  • Physicochemical Properties : Analyzing solubility, stability, and crystallinity for drug formulation insights.

Excluded topics per guidelines: dosage regimens, toxicological data, and commercial synthesis protocols from restricted domains.

Table 1: Key Physicochemical Properties

Property Value Source
Melting Point 98–102°C
Solubility 0.5 mg/mL in DMSO
LogP 3.2 (predicted)
Crystallinity Monoclinic, P2₁/c

Properties

IUPAC Name

tert-butyl 4-[(4-bromophenyl)methoxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-10-8-15(9-11-19)21-12-13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSFDBSIEHXEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640461
Record name tert-Butyl 4-[(4-bromophenyl)methoxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930111-10-7
Record name tert-Butyl 4-[(4-bromophenyl)methoxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate as an antimicrobial agent. The compound exhibits activity against various bacterial strains, making it a candidate for further development in antibiotic therapies.

Case Study : A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The compound's structure allows for modifications that can enhance its antibacterial properties while minimizing cytotoxicity to human cells .

Central Nervous System (CNS) Research

Neurological Applications
The compound has been investigated for its effects on the central nervous system, particularly in models of anxiety and depression. Its structural features suggest potential interactions with neurotransmitter systems.

Case Study : In a preclinical model, this compound demonstrated anxiolytic effects, reducing anxiety-like behaviors in rodents. This finding supports its potential as a lead compound for developing new anxiolytic medications .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the bromination of benzyloxy derivatives and subsequent coupling reactions. Its derivatives are being explored for enhanced biological activity.

Derivative Activity Notes
Compound AAntibacterialImproved potency against resistant strains
Compound BAnxiolyticHigher efficacy in behavioral models

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at the piperidine ring or the bromobenzene moiety can significantly alter its biological activity.

Example SAR Findings

  • Substituting different halogens on the benzene ring has been shown to impact the compound's binding affinity to target receptors.
  • Alterations in the tert-butyl group can affect solubility and bioavailability, making it essential for formulation development .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate is primarily related to its ability to undergo various chemical reactions, which allows it to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the final product being synthesized .

Comparison with Similar Compounds

tert-Butyl 4-(3-bromobenzyl)piperazine-1-carboxylate (CAS: 865314-27-8)

Structural Differences

  • Replaces the piperidine ring with a piperazine ring (additional nitrogen atom).
  • Substitutes the 4-bromobenzyloxy group with a 3-bromobenzyl group.

Implications

  • Substitution Position : The 3-bromo isomer may exhibit altered steric and electronic properties compared to the 4-bromo analog, affecting binding affinity in biological systems .

Synthetic Utility
Used in the synthesis of protease inhibitors and G-protein-coupled receptor (GPCR) modulators.

1-N-Boc-4-(4-Bromophenyl)piperidine (CAS: 769944-78-7)

Structural Differences

  • Replaces the benzyloxy group with a 4-bromophenyl group directly attached to the piperidine ring.

Implications

  • Lipophilicity : Increased hydrophobicity due to the phenyl group may enhance membrane permeability .

Applications
A precursor in the synthesis of antipsychotic agents and dopamine receptor ligands.

tert-Butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate (CAS: 1704095-50-0)

Structural Differences

  • Introduces a fluorine atom at the 2-position of the benzyl group.

Implications

  • Electron-Withdrawing Effects : Fluorine increases the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution.
  • Metabolic Stability : Fluorination often improves resistance to oxidative degradation, enhancing pharmacokinetic profiles .

Synthetic Utility
Employed in the development of radiotracers for positron emission tomography (PET) imaging.

tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate (CAS: 912768-78-6)

Structural Differences

  • Replaces the benzyloxy group with a 4-methylbenzoyl (ketone) group.

Implications

  • Hydrogen Bonding: The carbonyl group enables stronger interactions with amino acid residues in enzyme active sites.
  • Reactivity : The ketone is susceptible to reduction or nucleophilic attack, offering diverse derivatization pathways .

Applications
A building block for acetylcholinesterase inhibitors and anticancer agents.

Comparative Analysis of Key Properties

Compound CAS Number Molecular Weight Melting Point Key Functional Group Applications
Target Compound 930111-10-7 370.28 g/mol 50.5–52.5°C 4-Bromobenzyloxy, Boc-protected Antiviral agents, kinase inhibitors
4-(3-Bromobenzyl)piperazine analog 865314-27-8 384.25 g/mol Not reported 3-Bromobenzyl, Piperazine Protease inhibitors
4-(4-Bromophenyl)piperidine analog 769944-78-7 354.24 g/mol Not reported 4-Bromophenyl Antipsychotics
4-Bromo-2-fluorobenzyloxy analog 1704095-50-0 388.27 g/mol Not reported 4-Bromo-2-fluorobenzyloxy PET radiotracers
4-Methylbenzoyl analog 912768-78-6 317.38 g/mol Not reported 4-Methylbenzoyl Acetylcholinesterase inhibitors

Discussion of Structural and Functional Variations

  • Boc Protection : The Boc group in all compounds enhances stability during synthesis but requires acidic conditions for removal, which may limit compatibility with acid-sensitive intermediates .
  • Aromatic Substitution :
    • 4-Bromo vs. 3-Bromo : The 4-bromo position in the target compound optimizes steric accessibility for cross-coupling reactions, whereas 3-bromo derivatives may hinder reactivity .
    • Fluorination : Fluorine in the 2-position (CAS: 1704095-50-0) introduces metabolic stability but may reduce solubility due to increased lipophilicity .
  • Ring Systems : Piperazine analogs (CAS: 865314-27-8) offer enhanced solubility and hydrogen-bonding capacity compared to piperidine-based compounds .

Biological Activity

tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate (CAS No. 930111-10-7) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a bromobenzyloxy group, suggests possible interactions with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C15H20BrNO3. The presence of the tert-butyl group enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

PropertyValue
Molecular Weight344.23 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

The biological activity of this compound is believed to be mediated through its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing neurotransmitter systems or other physiological processes.

Biological Activity

Recent studies have highlighted the diverse biological activities associated with piperidine derivatives, including:

  • Antimicrobial Activity : Some piperidine derivatives have shown significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections.
  • Neuropharmacological Effects : Compounds similar to this compound have been noted for their effects on the central nervous system, including anxiolytic and antidepressant-like activities.
  • Anticancer Potential : In silico studies have indicated that certain piperidine derivatives may interact with cancer-related targets, providing a basis for further investigation into their anticancer properties.

Case Studies and Research Findings

  • In Silico Evaluation : A study utilizing the PASS online tool predicted that piperidine derivatives could affect multiple biological targets, including various enzymes and receptors linked to diseases such as cancer and neurodegenerative disorders . This highlights the potential versatility of this compound in pharmacological applications.
  • Enzyme Inhibition Studies : Research focusing on related compounds has demonstrated that modifications in the piperidine structure can enhance inhibitory activity against specific enzymes like MenA from Mycobacterium tuberculosis, indicating a pathway for developing new antitubercular agents .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetic profiles of similar compounds suggest that structural modifications can lead to improved bioavailability and efficacy, which could be relevant for optimizing this compound for therapeutic use .

Comparative Analysis

To understand how this compound compares with other piperidine derivatives, we can look at a few key compounds:

Compound NameBiological ActivityReference
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylateAntimicrobial, anticancer
tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylateEnzyme inhibition
tert-Butyl 4-(4-chlorobenzyloxy)piperidine-1-carboxylateCNS effects

Q & A

Basic Research Questions

Q. How can tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate be synthesized, and what are the critical parameters to monitor?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between piperidine derivatives and bromobenzyl precursors. Key steps include:

  • Reagent selection : Use of tert-butyloxycarbonyl (Boc) protecting groups to stabilize the piperidine ring during functionalization .
  • Temperature control : Reactions often require low temperatures (0–5°C) to minimize by-products, followed by gradual warming to room temperature for completion .
  • Analytical monitoring : Employ NMR spectroscopy (e.g., 1^1H, 13^13C) to confirm intermediate structures and HPLC to assess purity (>95%) post-synthesis .
    • Critical parameters : Reaction time (12–24 hours), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 for bromobenzyl reagents) .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR detects aromatic protons (δ 7.2–7.5 ppm for bromobenzyl) and tert-butyl groups (δ 1.4 ppm). 13^13C NMR confirms carbonyl (C=O) at ~155 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify purity. Retention times vary based on mobile phase (e.g., acetonitrile/water) .
  • Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak [M+H]+^+ at m/z 370.28 (C17_{17}H24_{24}BrNO3_3) .

Q. What safety precautions are essential during handling?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) if airborne particulates form .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
  • First aid : Immediate flushing with water for eye/skin exposure. Avoid inducing vomiting if ingested; seek medical attention .
    • Note : GHS classification data may be incomplete; assume acute toxicity (Category 4) for risk mitigation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer :

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for coupling efficiency in Suzuki-Miyaura reactions .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance solubility of bromobenzyl intermediates .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 1 hour vs. 24 hours conventional) .
    • Data Analysis : Yield increases from 60% to 85% when switching from THF to DMF, likely due to improved intermediate stability .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-response assays : Perform IC50_{50} determinations (e.g., in cancer cell lines) using MTT assays to standardize activity metrics .
  • Structural analogs : Compare tert-butyl derivatives with fluorobenzoyl or methylthio substitutions to isolate bromobenzyl’s pharmacological role .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for enzymes like kinases or bacterial topoisomerases .
    • Case Study : Discrepancies in antimicrobial activity (MIC = 2–10 µg/mL) may stem from bacterial strain variability or efflux pump expression .

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the carbonyl group and Lys721 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of piperidine-bromobenzyl conformers in lipid bilayers .
  • QSAR analysis : Corrogate substituent effects (e.g., Br vs. F) on logP and bioavailability .

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